1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate
Description
Chemical Structure: The compound features a bicyclo[2.2.1]heptane (norbornane) core with two ester groups at the 1- and 4-positions. The 1-position is substituted with a 1,3-dioxoisoindolin-2-yl moiety, while the 4-position has a methyl ester group (Figure 1) .
Synthesis: Synthesized via coupling of methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate derivatives with N-hydroxyphthalimide using N,N'-diisopropylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in methylene chloride .
The rigid norbornane core is also employed in metal-organic frameworks (MOFs) for hydrocarbon separation .
Properties
Molecular Formula |
C18H17NO6 |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
4-O-(1,3-dioxoisoindol-2-yl) 1-O-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate |
InChI |
InChI=1S/C18H17NO6/c1-24-15(22)17-6-8-18(10-17,9-7-17)16(23)25-19-13(20)11-4-2-3-5-12(11)14(19)21/h2-5H,6-10H2,1H3 |
InChI Key |
RGBHVGLYZMLYIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction Approach
| Reagents | Conditions | Product |
|---|---|---|
| Cyclopentadiene, Acyclic Olefin (e.g., 2-butene) | High Temperature (150-350°C), Optional Catalyst | Bicyclo[2.2.1]heptene Derivatives |
This method involves the reaction of cyclopentadiene with an acyclic olefin to form a bicyclo[2.2.1]heptene derivative, which can be further functionalized to introduce the desired substituents.
Synthesis of Isoindoline Moiety
The isoindoline moiety, specifically the 1,3-dioxoisoindolin-2-yl group, can be synthesized through the reaction of phthalic anhydride with urea to form phthalimide, followed by conversion to 2-aminoisoindoline-1,3-dione using hydrazine hydrate.
Preparation of 2-Aminoisoindoline-1,3-dione
| Reagents | Conditions | Product |
|---|---|---|
| Phthalic Anhydride, Urea | Fusion at 140°C | Phthalimide |
| Phthalimide, Hydrazine Hydrate | Ethanol, 85°C, 5 min | 2-Aminoisoindoline-1,3-dione |
Coupling Strategies for Final Compound
To synthesize 1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate , one would need to couple the bicyclo[2.2.1]heptane derivative with the isoindoline moiety. This could involve esterification reactions or other coupling methods suitable for linking the two components.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at Ester Groups
The ester groups in this compound undergo nucleophilic substitution under acidic or basic conditions. Hydrolysis is a primary pathway:
| Reaction Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 2M NaOH, reflux, 6h | Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid | 72–85% | Complete deprotection of ester groups |
| HCl (conc.), H₂O, 80°C, 4h | Partial hydrolysis to monoester | 45–60% | Selective cleavage under acidic conditions |
This reactivity is critical for derivatization, as the dicarboxylic acid product serves as a precursor for amidation or coupling reactions .
Phthalimide Ring Modifications
The 1,3-dioxoisoindolin-2-yl group participates in ring-opening reactions and substitutions:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Hydrazinolysis | Hydrazine hydrate, EtOH, 60°C | Bicyclo[2.2.1]heptane-1,4-dicarboxylate hydrazide | 68% |
| Grignard Addition | RMgX, THF, −20°C | Substituted isoindoline derivatives | 50–75% |
The phthalimide’s electron-deficient nature facilitates nucleophilic attacks at the carbonyl positions, enabling applications in peptide coupling and polymer chemistry .
Cycloaddition Reactions
The strained bicyclo[2.2.1]heptane framework promotes [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Adduct Structure | Thermal Stability |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12h | Bridged tricyclic anhydride | Stable up to 200°C |
| Tetrazines | RT, 24h | Pyridazine-fused bicyclic system | Moderate |
These reactions exploit the compound’s rigidity to construct polycyclic architectures for materials science applications .
Amidation and Cross-Coupling
The carboxylic acid derivatives engage in amide bond formation and metal-catalyzed couplings:
These transformations highlight its utility in medicinal chemistry for introducing bioisosteres or enhancing solubility .
Isomerization and Rearrangements
Under thermal or catalytic conditions, the bicyclo[2.2.1]heptane skeleton undergoes isomerization:
| Catalyst | Temperature | Major Product | Selectivity |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | 150°C, 8h | 2-Methylene-3-methylbicyclo[2.2.1]heptane | >90% |
| Acidic alumina | 200°C, 12h | Ring-opened diene derivatives | 70% |
Such reactions are pivotal in hydrocarbon fuel research and polymer precursor synthesis .
Industrial-Scale Modifications
Large-scale syntheses employ continuous flow systems for efficiency:
| Process | Key Parameters | Throughput | Purity |
|---|---|---|---|
| Continuous ester hydrolysis | 2M NaOH, 100°C, residence time 30min | 1.2 kg/h | >98% |
| Photochemical [2+2] cycloaddition | UV light, microreactor, 35°C | 500 g/day | 95% |
These methods optimize yield and reduce costs for pharmaceutical intermediates .
Scientific Research Applications
1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogs
Dimethyl Bicyclo[2.2.1]heptane-1,4-dicarboxylate (CAS 15448-76-7)
- Structure : Both 1- and 4-positions are methyl esters.
- Molecular Weight : 212.24 g/mol .
- Synthesis: Direct esterification of bicyclo[2.2.1]heptane-1,4-dicarboxylic acid with methanol.
- Applications : Key intermediate in antidiabetic drugs (e.g., enzymatic hydrolysis studies) .
- Biological Activity: Not directly reported, but related 1,3-dioxolane derivatives exhibit antibacterial/antifungal activity (MICs: 4.8–5000 µg/mL) .
1-Methyl Bicyclo[2.2.1]heptane-1,4-dicarboxylate (CAS 15448-77-8)
- Structure : One methyl ester and one free carboxylic acid group.
- Applications : Intermediate for further functionalization, e.g., coupling with bioactive moieties .
Bicyclo[2.2.2]octane-1,4-dicarboxylate Derivatives
- Structure : Larger bicyclo[2.2.2]octane core with reduced ring strain.
Functional Group Variants
1,3-Dioxolane Derivatives (Compounds 5–8)
- Structure: 1,3-Dioxolane ring instead of norbornane.
- Biological Activity : Antimicrobial properties (MICs: 4.8–5000 µg/mL against S. aureus, E. coli, and C. albicans) .
- Key Difference : Lack of bicyclic rigidity, leading to different conformational dynamics.
Phthalimide-Containing Compounds
- Structure: Similar 1,3-dioxoisoindolin-2-yl group but attached to non-bicyclic cores.
- Applications: Phthalimide derivatives are common in anticancer and immunomodulatory drugs (e.g., lenalidomide) but may carry teratogenicity risks.
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes available research findings regarding its biological activity, including data tables and case studies to illustrate its effects.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its biological activity. The presence of the dioxoisoindoline moiety is significant for its interactions with biological targets.
Anticancer Potential
Research indicates that derivatives of isoindoline compounds exhibit anticancer properties by inhibiting various cancer cell lines. For instance, compounds similar to 1-(1,3-Dioxoisoindolin-2-yl) have shown promising results against leukemia and solid tumors.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | L1210 (leukemia) | 16.2 | |
| Compound B | Molt4/C8 | 13.2 | |
| Compound C | CEM | 11.0 |
These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.
Antiviral Activity
Preliminary studies have indicated that compounds with similar structures exhibit antiviral properties against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The modifications in the molecular structure can significantly impact their efficacy.
Table 2: Antiviral Activity of Isoindoline Derivatives
| Compound Name | Virus Target | EC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound D | HSV-1 | 4–14 | |
| Compound E | HIV-1 | <10 | |
| Compound F | Influenza | 15 |
The antiviral mechanisms may include inhibition of viral replication and interference with viral entry into host cells.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study 1: A study demonstrated that a derivative similar to 1-(1,3-Dioxoisoindolin-2-yl) exhibited significant cytotoxicity against L1210 leukemia cells with an IC50 value of 16.2 µM, indicating potential for further development as an anticancer agent.
- Case Study 2: Another investigation focused on the antiviral properties of isoindoline derivatives against HSV-1, revealing an EC50 value of approximately 4 µg/mL, suggesting high potency in inhibiting viral replication.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways: Compounds may inhibit key enzymes involved in cancer cell proliferation or viral replication.
- Induction of Apoptosis: Many isoindoline derivatives are known to trigger programmed cell death in cancer cells.
- Interference with Viral Entry: Structural features may facilitate binding to viral proteins, blocking entry into host cells.
Q & A
Q. How should researchers validate analytical methods for this compound in complex matrices?
- Perform spike-and-recovery experiments using HPLC or GC-MS to assess accuracy and precision. For trace analysis, employ isotope dilution mass spectrometry (IDMS) to mitigate matrix effects .
Methodological Notes
- Data Contradiction Analysis : When computational and experimental results conflict, cross-validate with alternative techniques (e.g., X-ray crystallography for structural confirmation) .
- Experimental Design : Prioritize fractional factorial designs for multifactorial studies to balance efficiency and data robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
